Fmoc-(2S)-3-methoxy-2-methyl-Alanine

Description

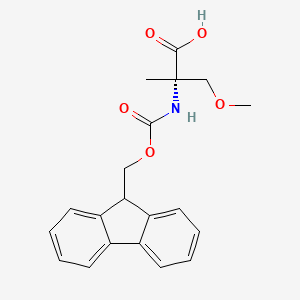

Fmoc-(2S)-3-methoxy-2-methyl-Alanine is a fluorinated, orthogonally protected non-proteinogenic amino acid derivative. Its structure includes a 9-fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position, a methoxy group at the β-carbon, and a methyl group at the α-carbon, with (2S) stereochemistry (Figure 1). This configuration confers unique steric and electronic properties, making it valuable in peptide synthesis, particularly for modulating peptide conformation, stability, and interactions with biological targets. The Fmoc group enables compatibility with solid-phase peptide synthesis (SPPS) protocols, while the methoxy and methyl substituents enhance hydrophobicity and resistance to enzymatic degradation .

Properties

Molecular Formula |

C20H21NO5 |

|---|---|

Molecular Weight |

355.4 g/mol |

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxy-2-methylpropanoic acid |

InChI |

InChI=1S/C20H21NO5/c1-20(12-25-2,18(22)23)21-19(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17H,11-12H2,1-2H3,(H,21,24)(H,22,23)/t20-/m0/s1 |

InChI Key |

TUVGBVYFOYCYBF-FQEVSTJZSA-N |

Isomeric SMILES |

C[C@](COC)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CC(COC)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(2S)-3-methoxy-2-methyl-Alanine typically involves the protection of the amino group of alanine with the Fmoc group. This can be achieved through the reaction of alanine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction conditions usually involve an aqueous dioxane solution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle the repetitive cycles of deprotection and coupling required for solid-phase peptide synthesis (SPPS) .

Chemical Reactions Analysis

Types of Reactions

Fmoc-(2S)-3-methoxy-2-methyl-Alanine undergoes several types of chemical reactions, including:

Oxidation: This reaction can be used to introduce additional functional groups into the molecule.

Reduction: This reaction is less common but can be used to modify the compound’s structure.

Substitution: This is a common reaction where the Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: The Fmoc group can be removed using piperidine in dimethylformamide (DMF), which is a standard condition in SPPS.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-(2S)-3-methoxy-2-methyl-Alanine is used in the synthesis of peptides and proteins. Its unique structure allows for the selective protection and deprotection of amino groups, facilitating the synthesis of complex peptides .

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It can be incorporated into peptides that mimic natural substrates or inhibitors of enzymes .

Medicine

In medicine, this compound is used in the development of peptide-based drugs. Its ability to be selectively modified makes it a valuable tool in drug design and development .

Industry

In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels, which have applications in drug delivery and tissue engineering .

Mechanism of Action

The mechanism of action of Fmoc-(2S)-3-methoxy-2-methyl-Alanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once the peptide synthesis is complete, the Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Structural Analogues and Stereochemical Variants

N-Fmoc-(R)-3-methoxy-homophenylalanine ()

- Structure : Differs in the backbone (homophenylalanine vs. alanine) and stereochemistry (R-configuration at β-carbon).

- The R-configuration may alter peptide backbone folding compared to the S-isomer.

- Applications : Used in designing peptide-based materials with tailored self-assembly properties.

Fmoc-β-methyl-phenylalanine (Racemic Mixture) ()

- Structure : β-methyl substituent on a phenylalanine backbone; lacks the methoxy group.

- Properties : The β-methyl group introduces steric hindrance, reducing conformational flexibility. The racemic mixture complicates enantioselective applications.

- Applications : Explored in peptide foldamers and enzyme inhibitors where rigidity is advantageous.

Fmoc-(2R,3S)-hydroxyasparagine ()

- Structure : Contains a hydroxylated side chain and asparagine backbone.

- Properties : The hydroxyl group facilitates hydrogen bonding, influencing peptide solubility and tertiary structure.

- Applications : Critical for synthesizing glycopeptides and antimicrobial agents.

Functional Analogues

Fmoc-(1R,2S)-2-aminocyclopentanecarboxylic acid ()

- Structure : Cyclopentane ring replaces the methoxy and methyl groups, enforcing a rigid cis- or trans-conformation.

- Properties : Enhances peptide stability against proteolysis and promotes helical folding .

- Applications : Used in constrained peptide libraries for drug discovery.

Fmoc-β-(2-pyridyl)-Ala-OH ()

- Structure : Pyridyl substituent at the β-position.

- Properties : The aromatic nitrogen enables metal coordination and π-stacking, useful in catalytic peptides.

- Applications : Employed in metalloenzyme mimics and biosensors.

Comparative Data Table

*Estimated data based on structural analogues; exact values require experimental validation.

Q & A

Q. What are the standard synthetic protocols for preparing Fmoc-(2S)-3-methoxy-2-methyl-Alanine?

The synthesis typically involves Fmoc protection of the amino group under basic conditions. For example, enzymatic approaches using ketoreductases (e.g., mODH-582 or ArODH) can achieve stereochemical control in aqueous acetone or phosphate buffer (pH 8.0) at 40°C, followed by Fmoc-Cl derivatization . Alternatively, base-mediated coupling with Fmoc-OASUD (a stable reagent) minimizes side reactions like Lossen rearrangement, ensuring high yields and purity . Post-synthesis, extraction with ethyl acetate and purification via preparative HPLC (C18 columns, gradient elution with acetonitrile/water) are recommended .

Q. How should researchers handle and store this compound to ensure stability?

Store the compound at -20°C in a desiccated environment to prevent hydrolysis of the Fmoc group. Use gloves and eye protection due to its potential to cause skin/eye irritation . For long-term storage, aliquot the compound under inert gas (e.g., argon) to avoid oxidation. Solutions in polar aprotic solvents (e.g., DMF) should be used immediately or frozen at -80°C .

Q. What analytical methods are suitable for purity assessment and structural confirmation?

- HPLC : Use reverse-phase C18 columns with UV detection at 254 nm or 280 nm. A purity threshold of >98% is standard, as validated by dual-wavelength monitoring (e.g., 99.12% at 280 nm and 98.85% at 254 nm) .

- NMR : ¹H and ¹³C NMR spectra should match reference data for key signals (e.g., Fmoc aromatic protons at 7.3–7.8 ppm and methoxy groups at ~3.3 ppm) .

- HRMS : Confirm molecular weight with <2 ppm error (e.g., [M+H]+ calculated for C₂₈H₂₃NO₄: 438.1709) .

Advanced Research Questions

Q. How can researchers address stereochemical challenges during synthesis?

Enzymatic resolution using NADP+-dependent dehydrogenases (e.g., Codexis CDX-901) enables selective reduction of keto intermediates to yield the desired (2S)-stereochemistry. For example, mODH-582 achieves 20–40% yields of diastereomerically pure products via kinetic control . Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) can resolve enantiomers, while X-ray crystallography confirms absolute configuration .

Q. What strategies improve this compound’s compatibility in solid-phase peptide synthesis (SPPS)?

- Deprotection Optimization : Use 20% piperidine in DMF (2 × 5 min) for Fmoc removal. Ionic liquids (e.g., [BMIM][BF₄]) enhance deprotection efficiency while reducing racemization .

- Side-Chain Compatibility : Avoid acidic conditions that may cleave the methoxy group. For orthogonal protection, Alloc groups on lysine or other residues can be selectively removed with Pd(Ph₃P)₄/CH₂Cl₂/AcOH .

Q. How do researchers troubleshoot low coupling efficiency in peptide chains containing this residue?

Q. What mechanistic insights explain the compound’s stability under basic vs. acidic conditions?

The Fmoc group is labile under basic conditions (e.g., piperidine) due to nucleophilic attack on the carbonate moiety. In contrast, the methoxy and methyl substituents stabilize the α-carbon against acid-catalyzed racemization. Stability studies in TFA (0.1% v/v) show <5% decomposition over 24 h at 25°C, making it suitable for SPPS .

Q. How can researchers analyze byproducts formed during Fmoc removal or peptide cleavage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.